Epitope Sequence Specificity: C-Terminal 875-883 vs. Internal 1400-1450 Region
The 875-883 peptide (RLDSELKEL) is derived from the extreme C‑terminus of GOLGA3, a region implicated in Golgi membrane tethering, whereas the alternative blocking peptide 1400-1450 maps to an internal coiled‑coil domain [1]. Antibodies raised against the 1400-1450 region do not cross‑react with the 875-883 epitope, meaning that blocking peptide and antibody must be epitope‑matched for effective competition. The 875-883 peptide provides exclusive blocking for antibodies targeting the C‑terminal domain (e.g., those validated in the Philip 2007 immunoproteomics study [2]), while the 1400-1450 peptide cannot substitute in this context.
| Evidence Dimension | Epitope location and sequence identity |
|---|---|
| Target Compound Data | Sequence RLDSELKEL; residues 875-883; C‑terminal domain |
| Comparator Or Baseline | Sequence proprietary (aa 1400-1450); internal coiled‑coil domain |
| Quantified Difference | Non‑overlapping epitopes; zero cross‑reactivity expected |
| Conditions | Sequence alignment based on UniProt Q08378; antibody-epitope pairing inferred from vendor immunogen descriptions |
Why This Matters
Epitope mismatch between blocking peptide and antibody leads to failed competition, wasted reagents, and invalid experimental results; this peptide guarantees epitope-matched blocking for C-terminal antibodies.
- [1] St John's Laboratory. Anti-GOLGA3 antibody (1400-1450) (STJ501238) product page. Accessed 2026. View Source
- [2] Philip R et al. J Proteome Res. 2007;6(7):2509-2517. Table 3 lists RLDSELKEL as Golgin-160 peptide. View Source
